

# Decoding the Certificate of Analysis: A Guide to Dipropyl Phthalate-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for **Dipropyl phthalate-d4** (DPP-d4). Understanding the CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is essential for the accuracy and reliability of quantitative analytical studies in drug development and environmental monitoring.

#### **Product Identification and Chemical Properties**

A Certificate of Analysis begins by unequivocally identifying the material. **Dipropyl phthalate- d4** is a stable isotope-labeled version of Dipropyl phthalate, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analyses such as GC-MS and LC-MS.[1]

Table 1: General Product Information for Dipropyl Phthalate-d4



Parameter	Typical Value	Source
Chemical Name	Dipropyl 3,4,5,6- tetradeuteriobenzene-1,2- dicarboxylate	[2]
Synonyms	Di-n-propyl phthalate-d4, 1,2- Benzene-d4-dicarboxylic acid, dipropyl ester	[2][3]
CAS Number	358731-29-0	[3][4]
Molecular Formula	C14H14D4O4	[2]
Molecular Weight	~254.32 g/mol	[2]
Format	Neat or in solution (e.g., 100 μg/mL in Methanol)	[3][4]
Storage Conditions	Ambient (>5 °C)	[4]

## **Quantitative Analysis: Purity and Composition**

The core of the CoA is the quantitative data that certifies the material's quality. These tests confirm the chemical purity, the success of the isotopic labeling, and the absence of significant impurities like water. For deuterated standards, a chemical purity of over 98% and an isotopic enrichment of 99 atom % D or higher are common specifications.[2][5]

Table 2: Summary of Analytical Specifications



Analysis	Specification	Method
Chemical Purity	≥ 98%	Gas Chromatography-Mass Spectrometry (GC-MS)
Isotopic Enrichment	≥ 99 atom % D	Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)
Water Content	≤ 0.1%	Karl Fischer Titration
Identity Confirmation	Conforms to structure	Nuclear Magnetic Resonance (¹H NMR)

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of results in a scientific setting. The following sections outline the typical experimental protocols used to generate the data on the CoA.

## Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for separating and identifying volatile and semi-volatile compounds. It is used to determine the chemical purity of the DPP-d4 by separating it from any non-deuterated counterparts or other organic impurities.

Methodology: A dilute solution of the DPP-d4 standard is injected into the GC system. The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of compounds between the mobile phase (carrier gas) and the stationary phase (column coating). The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Typical GC-MS Parameters for Phthalate Analysis:



Parameter	Value
GC System	Agilent 7890A or similar
Column	DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film
Injector Temperature	280°C
Injection Mode	Splitless
Oven Program	Initial 100°C for 1 min, ramp at 10°C/min to 300°C, hold for 8 min
Carrier Gas	Helium at 1 mL/min (constant flow)
MS System	Agilent 5975C or similar
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	250°C
Detection Mode	Selected Ion Monitoring (SIM) and/or Full Scan

Source: Adapted from OIV-MA-AS323-10[6]

#### **Isotopic Enrichment by Mass Spectrometry**

The isotopic enrichment is a critical measure of the quality of a deuterated standard. It is defined as the percentage of deuterium at a specific labeled position.[7] High-resolution mass spectrometry (HR-MS) is often employed to determine the relative abundance of the deuterated species (d4) compared to partially deuterated (d1, d2, d3) and unlabeled (d0) species.

Methodology: The sample is introduced into the mass spectrometer, and the instrument measures the mass-to-charge ratio of the molecular ions. By analyzing the ion cluster around the expected mass of DPP-d4, the relative intensities of the d4, d3, d2, d1, and d0 isotopologues can be determined. The isotopic purity is calculated from the integration of these ion signals.[8]

#### Identity Confirmation by <sup>1</sup>H NMR Spectroscopy



Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure of the compound. For DPP-d4, <sup>1</sup>H NMR confirms the structure of the propyl chains and verifies the substitution of hydrogens on the aromatic ring.

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) and placed in a strong magnetic field. The response of the hydrogen nuclei to radiofrequency pulses provides detailed information about their chemical environment. In the <sup>1</sup>H NMR spectrum of DPP-d4, the signals corresponding to the aromatic protons (typically found between 7.5 and 7.8 ppm for unlabeled DPP) will be absent or significantly diminished, confirming successful deuteration. The signals for the propyl chain protons (-OCH<sub>2</sub>-, -CH<sub>2</sub>-, -CH<sub>3</sub>) should be present and show the correct chemical shifts, multiplicities, and integrations.

Expected <sup>1</sup>H NMR Peaks for the Propyl Chains of DPP-d4:

Protons	Expected Chemical Shift (ppm)	Multiplicity
-O-CH <sub>2</sub> -	~4.24	triplet
-CH <sub>2</sub> -	~1.7	multiplet
-CH₃	~0.97	triplet

Source: Adapted from spectral data for phthalates.[9]

#### **Water Content by Karl Fischer Titration**

The Karl Fischer titration is a highly specific and accurate method for the determination of water content in a sample.[10] For organic compounds with low water content, the coulometric method is often preferred for its high sensitivity.

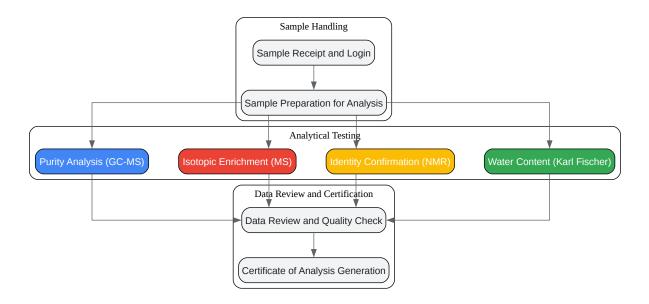
Methodology: The sample is injected into a titration cell containing a Karl Fischer reagent, which includes iodine, sulfur dioxide, a base, and a solvent (like methanol). In the coulometric method, iodine is generated electrochemically. The generated iodine reacts stoichiometrically with the water present in the sample. When all the water has been consumed, an excess of iodine is detected by an indicator electrode, marking the endpoint of the titration. The total



charge passed to generate the iodine is directly proportional to the amount of water in the sample.

### **Workflow and Data Relationships**

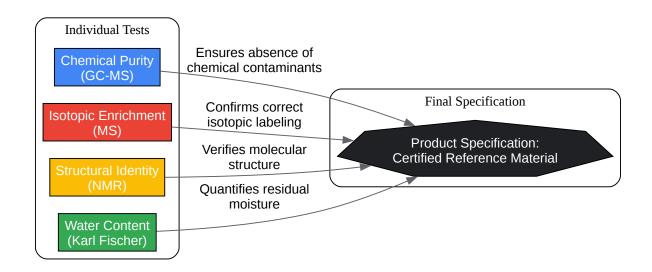
The analyses performed for a Certificate of Analysis follow a logical workflow, ensuring a comprehensive evaluation of the standard's quality. This process and the relationship between the analytical tests and the final product specification are illustrated below.



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Figure 1. General workflow for generating a Certificate of Analysis.





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Figure 2. Relationship between analytical tests and final product specification.

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